molecular formula C8H13NO3 B8727942 4-[(2-Methylacryloyl)amino]butanoic acid CAS No. 59178-91-5

4-[(2-Methylacryloyl)amino]butanoic acid

Cat. No. B8727942
CAS RN: 59178-91-5
M. Wt: 171.19 g/mol
InChI Key: LHVQJZCUVLPWNZ-UHFFFAOYSA-N
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Description

4-[(2-Methylacryloyl)amino]butanoic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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properties

CAS RN

59178-91-5

Product Name

4-[(2-Methylacryloyl)amino]butanoic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(2-methylprop-2-enoylamino)butanoic acid

InChI

InChI=1S/C8H13NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h1,3-5H2,2H3,(H,9,12)(H,10,11)

InChI Key

LHVQJZCUVLPWNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The general procedure above is utilized with 51.5 g (0.5 mol) of 4-aminobutyric acid, 52.39 (0.5 mol) of methacryloyl chloride, 40 g (1 mol) of sodium hydroxide. p-methoxyphenol is used as an inihibitor. Crystallization from ethyl acetate yielded very low melting crystalline material, melting point (30°-35° C.). Purity by bromination 100.14%. NMR (CDCl3), 10.85 gamma (br s, 1H, COOH), 7.1 gamma (br s, 1H, NH), 6.0 gamma (br s, 1H, =CH2), 5.65 gamma (br s, 1H, =CH2), 3.6 gamma (q, 2H, NCH2), 2.6 gamma (t, 2H, CH2CO), 2.2 gamma (br s, 5H, CH3 and CH2CH2CH2).
Quantity
51.5 g
Type
reactant
Reaction Step One
[Compound]
Name
52.39
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bromination
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a solution of 38 g of sodium hydroxide, 200 ml of water, and 2 ml of nitrobenzene was dissolved 100 g of γ-aminobutyric acid while stirring, followed by cooling to 0° C. To the aqueous solution were added simultaneously 107.5 g of methacryl chloride and an aqueous solution of 45 g of sodium hydroxide in 100 ml of water. After completion of the reaction, 400 ml of acetonitrile was added thereto. After the reaction mixture was made acidic with 80 ml of concentrated hydrochloric acid, the mixture was extracted with acetonitrile. The resulting acetonitrile extract was concentrated to obtain 149 g of oily N-methacryloyl-γ-aminobutyric acid.
Quantity
107.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
38 g
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
45 g
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

In a mixture composed of 80 g (2.0 mol) of sodium hydroxide, 400 ml of water and 4 ml of nitrobenzene was dissolved with stirring 214 g (2.0 mol) of γ-aminobutyric acid and the mixture was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 230 g (2.2 mol) of methacrylic chloride and an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide dissolved in 200 ml of water. After the completion of the reaction, 800 ml of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 160 ml of concentrated hydrochloric acid and extracted with acetonitrile. The acetonitrile solution was concentrated to obtain 318.4 g of N-methacryloyl-γ-aminobutyric acid as an oily product.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
214 g
Type
reactant
Reaction Step Three
Quantity
230 g
Type
reactant
Reaction Step Four
Quantity
96 g
Type
reactant
Reaction Step Five
Quantity
160 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Eight
Quantity
800 mL
Type
solvent
Reaction Step Nine

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